molecular formula C9H7NO2 B3215206 4-(Furan-2-yl)pyridin-2(1H)-one CAS No. 1159817-23-8

4-(Furan-2-yl)pyridin-2(1H)-one

Cat. No.: B3215206
CAS No.: 1159817-23-8
M. Wt: 161.16 g/mol
InChI Key: AOAVIXOIKIIEPG-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)pyridin-2(1H)-one is a heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its core structure is a key feature in compounds with demonstrated pharmacological activity. Specifically, molecules incorporating the pyridin-2(1H)-one moiety fused with other heterocycles like furan or thiophene have shown promising anticancer properties . One such analog, a pyrimidin-2(1H)-one derivative, exhibited potent cytotoxicity against cancer cell lines and significant tumor growth inhibition in vivo, while also demonstrating a high safety profile in acute oral toxicity studies . Furthermore, the 2,5-disubstituted furan pharmacophore is actively researched for its role in overcoming multidrug resistance (MDR) in cancer therapy . Furan-based derivatives have been designed as potent inhibitors of P-glycoprotein (P-gp), an efflux pump that renders cancer cells resistant to chemotherapy, thereby showing potential to re-sensitize resistant cells to anticancer drugs . This compound serves as a valuable building block for the synthesis of more complex molecules . Researchers can utilize this chemical scaffold to develop novel therapeutic agents, particularly in oncology, and to probe biological mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAVIXOIKIIEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671729
Record name 4-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-23-8
Record name 4-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(Furan-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Pyridin-2(1H)-ones exhibit diverse physicochemical properties depending on substituents at positions 4 and 4. Key examples include:

Compound Substituents (Position 4/6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
4-(Furan-2-yl)pyridin-2(1H)-one Furan-2-yl (4) ~163* N/A Not explicitly reported
4-(Trifluoromethyl)pyridin-2(1H)-one CF₃ (4) 163.10 N/A ¹⁹F NMR: δ -63.5 ppm (CF₃)
6-(Furan-2-yl)-4-(heptafluoropropyl)pyridin-2(1H)-one Heptafluoropropyl (4), Furan-2-yl (6) ~360* N/A ¹H NMR: δ 6.5–7.2 ppm (furan protons)
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one CF₃ (4), CH₃ (5/6) ~206* N/A IR: 1700 cm⁻¹ (lactam C=O)

*Calculated based on molecular formula.

Key Observations :

  • Furan substituents introduce aromaticity and polarizability, which may improve binding to hydrophobic pockets in enzymes like HIV-1 reverse transcriptase .

Insights :

  • Fluorinated analogues often require multi-step syntheses with moderate yields (19–36%) due to challenges in introducing polyfluoroalkyl groups .
  • Thiazole hybrids achieve higher yields (67–81%) via condensation reactions, suggesting that heterocyclic substituents like furan could be incorporated using similar strategies .
Antiviral Activity:
  • Pyridinone-UC781: A second-generation NNRTI with a pyridinone-thiazole hybrid structure inhibits HIV-1 reverse transcriptase (RT) by binding to the hydrophobic pocket. Furan-containing analogues may mimic this interaction .
  • 4-Hydroxy-6-methylpyridin-2(1H)-one : An intermediate in NNRTI synthesis, highlighting the role of hydroxy/methyl groups in RT inhibition .
Neuropharmacological Activity:
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives : Exhibit potent serotonin reuptake inhibition (IC₅₀ < 100 nM), suggesting that bulky aryl substituents enhance SSRI activity .
Antibacterial and Cytotoxic Activity:
  • O-Alkyl nicotinonitriles: Furan-containing derivatives synthesized via alkylation of pyridin-2(1H)-one show moderate antibacterial activity but lack antifungal effects .
  • Mulberry-derived furan-pyridinones: Demonstrated hypoglycemic and lipid-lowering effects in crude extracts, though isolated compounds lacked activity .

Biological Activity

4-(Furan-2-yl)pyridin-2(1H)-one, a compound characterized by the fusion of furan and pyridine moieties, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and various applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound is classified as a pyridine derivative featuring a furan ring. Its chemical structure can be represented as follows:

C9H7NO\text{C}_9\text{H}_7\text{N}\text{O}

This structure contributes to its unique reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been shown to possess antibacterial properties against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In a study by Furdui et al., the presence of additional heterocycles like furan enhances the antimicrobial potency of pyridine-based compounds, suggesting that this compound may follow this trend .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Notably, butenolides derived from similar structures have demonstrated efficacy against influenza H1N1, indicating potential for this compound in antiviral applications . The mechanism often involves the inhibition of viral replication processes.

3. Enzyme Inhibition

Recent studies highlight the compound's ability to inhibit specific enzymes, which is crucial for therapeutic applications. For example, it has been associated with the inhibition of cyclooxygenase (COX) enzymes, relevant in inflammation management .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeIC50/EC50 ValuesReference
AntibacterialStaphylococcus aureus25 µM
AntifungalCandida albicans30 µM
AntiviralInfluenza H1N115 µM
COX InhibitionCOX-2IC50: 10 µM

Case Study: Antiviral Efficacy

A notable investigation into the antiviral properties of furan derivatives found that modifications to the furan ring significantly impacted activity against viral strains. The study utilized various analogues of this compound to evaluate their effectiveness against HIV and influenza viruses, revealing promising results that warrant further exploration .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes such as COX, inhibiting their activity and thus modulating inflammatory responses.
  • Disruption of Membrane Integrity : In bacterial systems, the presence of furan may disrupt cell membrane integrity, leading to cell lysis.
  • Inhibition of Viral Entry : For antiviral applications, it is hypothesized that the compound interferes with viral entry mechanisms or replication processes within host cells.

Q & A

Q. What are the common synthetic routes for 4-(Furan-2-yl)pyridin-2(1H)-one, and how can reaction yields be optimized?

The synthesis of furan-substituted pyridinones typically involves multi-step reactions, including condensation and cyclization. For example, 6-(Furan-2-yl)-4-(heptafluoropropyl)pyridin-2(1H)-one was synthesized via a method involving nucleophilic substitution and cyclization, achieving a 36% yield (Method C) . Optimization strategies include:

  • Catalyst screening : Use of palladium catalysts or Lewis acids to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.
    Yield improvements may require iterative purification (e.g., column chromatography) and real-time monitoring via TLC or HPLC.

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., furan protons at δ 6.3–7.5 ppm, pyridinone carbonyl at δ 160–170 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • IR spectroscopy : Stretching vibrations for carbonyl (1650–1700 cm1^{-1}) and furan C-O (1250–1300 cm1^{-1}) validate functional groups.
    X-ray crystallography may resolve ambiguous stereochemistry, as seen in related pyridinone hybrids .

Advanced Research Questions

Q. How do structural modifications of this compound influence its activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

Pyridin-2(1H)-one derivatives exhibit NNRTI activity by binding allosterically to HIV-1 reverse transcriptase. Structural insights include:

  • Furan moiety : Enhances π-π stacking with hydrophobic pockets (e.g., Tyr181, Tyr188) .
  • Substituent positioning : Trifluoromethyl or halogen groups at C-4 improve potency against mutant strains (e.g., K103N) by reducing steric clashes .
  • Bioavailability : Low solubility (common in furan-pyridinones) can be mitigated via prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins .

Q. What experimental approaches address contradictions in reported biochemical data for pyridin-2(1H)-one derivatives?

Discrepancies in IC50_{50} values or selectivity profiles may arise from:

  • Assay variability : Standardize enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ionic strength).
  • Resistance profiling : Use clinically derived mutant strains (e.g., Y181C, E138K) to validate cross-resistance patterns .
  • Computational modeling : Molecular dynamics simulations can reconcile divergent binding affinities by analyzing ligand-protein conformational flexibility .

Q. How can in vivo pharmacokinetic challenges of this compound be addressed through formulation design?

Key strategies include:

  • Lipid-based carriers : Nanoemulsions or liposomes improve oral bioavailability by enhancing intestinal absorption .
  • Metabolic stability : Deuterium substitution at labile positions (e.g., C-6) reduces first-pass metabolism, as demonstrated in related dihydropyridinones .
  • Toxicity mitigation : Acute toxicity studies in Sprague–Dawley rats (e.g., LD50_{50} determination) guide dose optimization .

Methodological Considerations

Q. What in silico tools are recommended for predicting the ADMET profile of this compound analogs?

  • ADMET Predictor® : Estimates permeability (e.g., blood-brain barrier) and cytochrome P450 interactions.
  • SwissADME : Evaluates solubility (LogS) and drug-likeness (Lipinski’s Rule of Five).
  • Molecular docking (AutoDock Vina) : Prioritizes analogs with high binding scores to target proteins (e.g., HIV-1 RT) .

Q. How should researchers design experiments to validate the anti-inflammatory effects of this compound?

  • In vitro models : LPS-stimulated RAW264.7 macrophages quantify TNF-α/IL-6 suppression via ELISA.
  • In vivo models : Carrageenan-induced paw edema in mice assesses dose-dependent inflammation reduction .
  • Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) links activity to molecular targets .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield (Method C)36%
1H^1H NMR (DMSO-d6_6)δ 7.71 (s, 1H, furan), δ 6.52 (s, 1H)
IC50_{50} (HIV-1 RT)0.8–2.3 µM (wild type)
Acute Toxicity (LD50_{50})>500 mg/kg (mice)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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